molecular formula C20H16FNO3 B2676780 Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate CAS No. 1358124-70-5

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate

Cat. No. B2676780
M. Wt: 337.35
InChI Key: IOLKCNPVRUUMAO-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H16FNO3 and a molecular weight of 337.35. It belongs to the family of quinolines, which are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate”, has been a subject of research for many years. Various methods have been developed, including green and clean syntheses using alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” is characterized by the presence of a quinoline core, a common structure in many biologically active compounds . The quinoline core is modified by the incorporation of a fluorine atom at the 6-position and a vinylbenzyl group at the 4-position via an oxygen atom.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” would likely involve the quinoline core and the functional groups attached to it. The fluorine atom at the 6-position and the vinylbenzyl group at the 4-position could potentially be involved in various chemical reactions .

Scientific Research Applications

Efficient Synthesis Routes

A novel approach to synthesize quinoline-2-carboxylate derivatives, including those with fluoro substituents, has been developed through a rhodium-catalyzed oxidative [5+1] annulation process. This method allows for the inclusion of various functional groups, showcasing the compound's versatility in synthesis and potential pharmaceutical applications (Wang et al., 2018).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives, known for their efficient fluorophore properties, are widely utilized in biochemistry and medicine. Their application in studying biological systems, including DNA fluorophores, highlights their significance in research aimed at developing sensitive and selective compounds for bioanalytical purposes (Aleksanyan & Hambardzumyan, 2013).

Electrochemical Studies

Electrochemical studies on related quinoline carboxylic acid derivatives provide insights into their reduction mechanisms and potential applications in electroanalytical methods. These studies contribute to understanding the compound's properties and applications in developing new analytical techniques (Srinivasu et al., 1999).

Synthesis and Transformations for Biological Applications

Research on the synthesis and transformations of quinoline derivatives, aiming at generating new compounds, explores their potential as antioxidants and radioprotectors. This line of investigation opens avenues for their application in therapeutic contexts, particularly in mitigating oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).

Photoluminescent Properties for Material Science

The synthesis and characterization of quinoline derivatives with photoluminescent properties indicate their utility in material science, especially in the development of organic light-emitting diodes (OLEDs). These compounds exhibit a range of emission colors, demonstrating their potential in creating advanced photoluminescent materials for various technological applications (Li et al., 2011).

Future Directions

The future directions in the research of “Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate” and similar compounds could involve the development of more efficient and environmentally friendly synthesis methods, exploration of their biological activities, and their potential applications in medicinal and industrial chemistry .

properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKCNPVRUUMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-4-((4-vinylbenzyl)oxy)quinoline-2-carboxylate

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